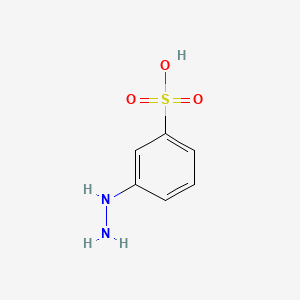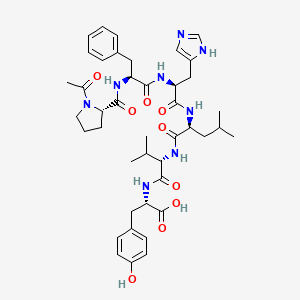
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG 84-10 (Ac-Pro-Phe-His-Leu-Val-Tyr) is similar to Angiotensinogen 6-13. It is a peptidic substrate analog; that has antihypertensive effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
- The compound has been used in the synthesis of various peptides, such as α-Melanotropine (α-MSH), where its unique properties aid in obtaining peptides with specific biological activities (Guttmann & Boissonnas, 1959). Similarly, its application in the synthesis of Tyrocidine E, a cyclic decapeptide, demonstrates its role in producing peptides with antimicrobial properties (Mitsuyasu et al., 1970).
Enzyme and Peptidase Studies
- It has been used in the study of enzymes and peptidases, like in the research on a peptidase from thyroid glands, where the compound's specific structure plays a crucial role in understanding enzyme specificity and activity (Menzies & McQuillan, 1967). This includes insights into the hydrolysis and transpeptidation activities of enzymes (Richman & Fruton, 1976).
Peptide Synthesis and Modification
- Its role in peptide synthesis is evident in various studies, for instance, in the solid-phase syntheses of Loloatins A-C, highlighting its significance in the creation of complex peptide structures (Scherkenbeck, Chen, & Haynes, 2002). It has also been used in the synthesis of peptide fragments of insulin, demonstrating its application in creating medically relevant peptides (Ke, Kung, Wang, & Niu, 1964).
Radiolysis and Chemical Reactions
- The compound's utility extends to studies on radiolysis of N-acetyl amino acids, which are model compounds for radiation degradation of polypeptides. This provides insights into the effects of radiation on complex amino acids and peptides (Garrett et al., 1982).
Eigenschaften
CAS-Nummer |
121520-99-8 |
|---|---|
Produktname |
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)- |
Molekularformel |
C42H56N8O9 |
Molekulargewicht |
816.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C42H56N8O9/c1-24(2)18-31(39(55)49-36(25(3)4)41(57)48-34(42(58)59)20-28-13-15-30(52)16-14-28)45-38(54)33(21-29-22-43-23-44-29)46-37(53)32(19-27-10-7-6-8-11-27)47-40(56)35-12-9-17-50(35)26(5)51/h6-8,10-11,13-16,22-25,31-36,52H,9,12,17-21H2,1-5H3,(H,43,44)(H,45,54)(H,46,53)(H,47,56)(H,48,57)(H,49,55)(H,58,59)/t31-,32-,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
OPTXGVMCPPAKTD-NGTAMTFRSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
121520-99-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
PFHLVY |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ac-Pro-Phe-His-Leu-Val-Tyr AG 84-10 AG-84-10 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



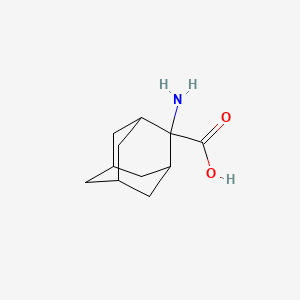
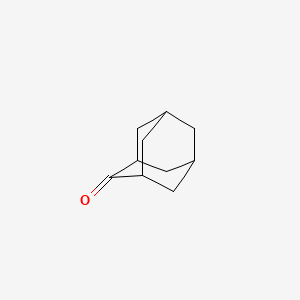
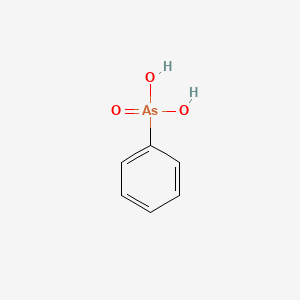
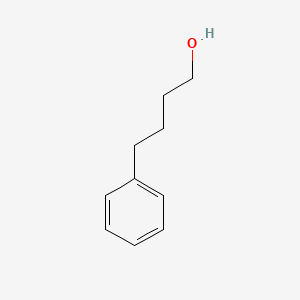
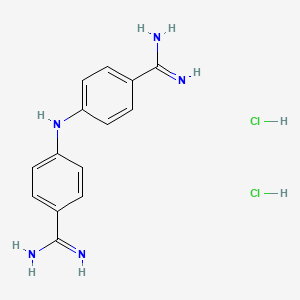
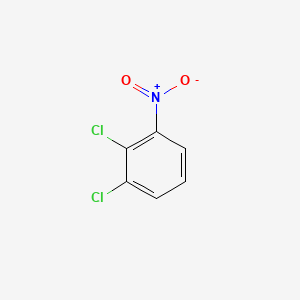
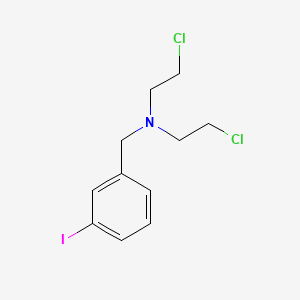
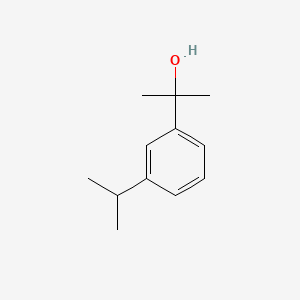
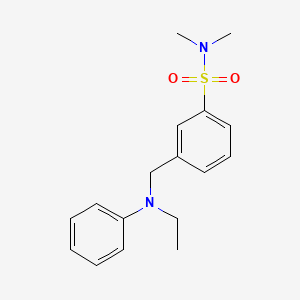
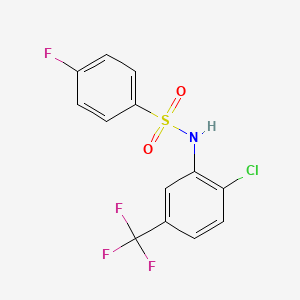
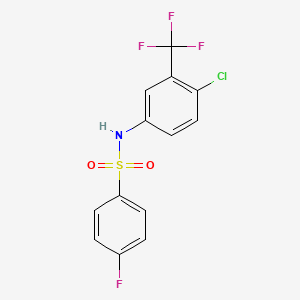
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
